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Compound of Interest
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Cat. No.: B195696

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaffeine, a structural isomer of caffeine, presents a unique profile for scientific investigation.
While sharing the foundational xanthine scaffold, the altered placement of a methyl group—
from the N7 position in caffeine to the N9 position in isocaffeine—results in distinct
physicochemical and pharmacological properties. This document provides an in-depth
technical overview of isocaffeine, encompassing its chemical structure, physicochemical
properties, synthesis, and key biological activities. Detailed experimental methodologies and
data are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

Isocaffeine, systematically named 1,3,9-trimethylpurine-2,6-dione, is a purine alkaloid. It is
also commonly referred to as 1,3,9-trimethylxanthine and is recognized as "Caffeine Impurity
C" in pharmacopeial standards. The key identifiers and physicochemical properties of
isocaffeine are summarized below.

Chemical Structure

The molecular structure of isocaffeine consists of a purine ring system with two carbonyl
groups and three methyl groups attached at positions 1, 3, and 9 of the xanthine backbone.
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IUPAC Name: 1,3,9-trimethylpurine-2,6-dione Synonyms: 1,3,9-Trimethylxanthine, 9-
Methyltheophylline, Isocoffein Molecular Formula: CsH1oN4O2 CAS Number: 519-32-4

Physicochemical Data

The quantitative physicochemical properties of isocaffeine are presented in Table 1, offering a
comparative overview of its key characteristics.

Property Value Units
Molecular Weight 194.19 g/mol
Melting Point 288-290 (decomposes) °C
Water Solubility >20 mg/mL
Appearance White to off-white powder

InChi Key LPHGQDQBBGAPDZ-

UHFFFAOYSA-N

CN1C=NC2=C1N(C(=O)N(C2
=0)C)C

SMILES

Synthesis and Characterization

The synthesis of isocaffeine can be achieved through established methods of purine
chemistry. A common laboratory-scale synthesis is a variation of the Traube purine synthesis.

Experimental Protocol: Synthesis of Isocaffeine

This protocol details the synthesis of isocaffeine via the cyclization of a substituted pyrimidine.

Objective: To synthesize 1,3,9-trimethylxanthine (isocaffeine) from 5-amino-1,3-dimethyl-6-
(methylamino)pyrimidine-2,4(1H,3H)-dione.

Materials:

e 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
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e Formic acid (98-100%)

e Round-bottom flask (50 mL)

» Reflux condenser

e Heating mantle

» Nitrogen gas supply

o Standard glassware for workup and purification
Procedure:

e In a 50 mL round-bottom flask, a mixture of 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-
pyrimidine-2,4(1H,3H)-dione and 10 mL of formic acid is prepared.

o The flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.
e The reaction mixture is heated to reflux and maintained for 3 hours.

e Upon completion, the reaction mixture is cooled to room temperature.

e The excess formic acid is removed under reduced pressure.

e The resulting residue is dissolved in water and neutralized with a suitable base (e.g., sodium
bicarbonate solution).

o The crude isocaffeine precipitates and is collected by vacuum filtration.
e The product is washed with cold water and dried.

o Further purification can be achieved by recrystallization from a suitable solvent such as
water or ethanol.
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Caption: Workflow for the synthesis of isocaffeine.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b195696?utm_src=pdf-body-img
https://www.benchchem.com/product/b195696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Analytical Characterization

The identity and purity of synthesized isocaffeine are confirmed using standard analytical
techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)
o System: A standard HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 pym).

o Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid
for better peak shape.

o Detection: UV detection at a wavelength of approximately 273 nm.
e Purpose: To determine the purity of the compound and for quantification.

2.2.2. Mass Spectrometry (MS)

Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., time-of-flight or
quadrupole).

Mode: Positive ion mode is typically used.

Expected lon: The protonated molecule [M+H]* at m/z 195.0877.

Purpose: To confirm the molecular weight and elemental composition.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
o Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).

o Expected Peaks: Characteristic absorption bands for C=0 (carbonyl) stretching, C=C and
C=N stretching in the aromatic ring, and C-H stretching of the methyl groups.

e Purpose: To identify functional groups present in the molecule.
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2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy While a definitive, publicly archived
spectrum for isocaffeine is not readily available, the following protocol outlines the standard
procedure for its analysis.

o Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).

» 'H NMR: Expected signals would include a singlet for the C8-H proton and three distinct
singlets for the three methyl groups (N1-CHs, N3-CHs, and N9-CHs

 To cite this document: BenchChem. [Isocaffeine: A Comprehensive Technical Analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195696#what-is-the-chemical-structure-of-
isocaffeine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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